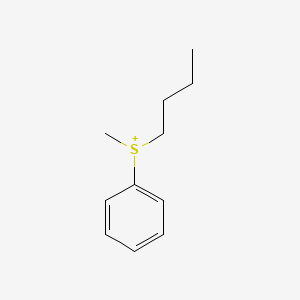

Butyl(methyl)phenylsulfanium

CAS No.: 62312-66-7

Cat. No.: VC19482687

Molecular Formula: C11H17S+

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62312-66-7 |

|---|---|

| Molecular Formula | C11H17S+ |

| Molecular Weight | 181.32 g/mol |

| IUPAC Name | butyl-methyl-phenylsulfanium |

| Standard InChI | InChI=1S/C11H17S/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/q+1 |

| Standard InChI Key | OLGSDLZDEVVMDY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[S+](C)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Geometry

Butyl(methyl)phenylsulfanium has the molecular formula C<sub>11</sub>H<sub>16</sub>S<sup>+</sup>, with a molecular weight of 180.31 g/mol. The sulfur atom adopts a trigonal pyramidal geometry, with bond angles slightly distorted from the ideal 90° due to steric interactions between the bulky phenyl and butyl groups . The positive charge on sulfur stabilizes through hyperconjugation with adjacent alkyl and aryl substituents, as evidenced by computational studies on analogous sulfonium ions .

Table 1: Comparative Molecular Properties of Sulfonium Salts

Synthesis and Stability

Synthetic Routes

The synthesis of butyl(methyl)phenylsulfanium typically involves alkylation of methyl phenyl sulfide with butyl halides (e.g., butyl bromide) under controlled conditions. For example:

-

Methyl phenyl sulfide is reacted with 1-bromobutane in the presence of a silver triflate (AgOTf) catalyst to yield the sulfonium triflate salt .

-

Cation exchange reactions using ion-exchange resins can replace the triflate anion with other counterions (e.g., bromide or tetrafluoroborate) .

Key reaction:

Stability Considerations

Sulfonium salts like butyl(methyl)phenylsulfanium are generally moisture-sensitive and require storage under inert atmospheres. Thermal stability varies with the counterion; triflate derivatives exhibit higher decomposition temperatures (~150°C) compared to bromide salts .

Physicochemical Properties

Solubility and Reactivity

Butyl(methyl)phenylsulfanium salts are soluble in polar aprotic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). The phenyl group enhances lipophilicity, enabling miscibility with aromatic hydrocarbons . Reactivity is dominated by the electrophilic sulfur center, which participates in nucleophilic substitution reactions with alcohols, amines, and carboxylates .

Spectroscopic Data

-

UV-Vis: Absorption maxima near 290 nm (attributed to the phenyl ring) .

-

NMR: <sup>1</sup>H NMR signals for methyl (δ 1.2–1.5 ppm), butyl (δ 0.8–1.6 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

Applications in Organic Synthesis

Role as Alkylating Agents

Butyl(methyl)phenylsulfanium salts serve as efficient alkylating agents in the synthesis of ethers, esters, and thioethers. For instance, reaction with methanol yields methyl butyl phenyl sulfide:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume